6-(1H-Pyrazol-1-YL)nicotinaldehyde
Description
6-(1H-Pyrazol-1-YL)nicotinaldehyde is a nicotinaldehyde derivative featuring a pyrazole substituent at the 6-position of the pyridine ring. Its molecular formula is C9H10N2O2, with a molecular weight of 178.18 g/mol and a melting point range of 43–48°C . Nicotinaldehyde derivatives are known to act as competitive inhibitors for nicotinamidases, enzymes critical in NAD+ metabolism . The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, may facilitate hydrogen bonding or π-π interactions in biological systems, though specific activity data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
6-pyrazol-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-2-3-9(10-6-8)12-5-1-4-11-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCKEWUGNBMESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-1-YL)nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-1-YL)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(1H-Pyrazol-1-YL)nicotinic acid.
Reduction: 6-(1H-Pyrazol-1-YL)nicotinyl alcohol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
6-(1H-Pyrazol-1-YL)nicotinaldehyde is utilized in several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-1-YL)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring can interact with various biological receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
The following sections compare 6-(1H-Pyrazol-1-YL)nicotinaldehyde with structurally related nicotinaldehyde derivatives in terms of physicochemical properties, biological activity, and synthetic accessibility.
Structural and Physicochemical Properties
Table 1 highlights key differences in substituents, molecular formulas, and physical properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN | Price (1g) |
|---|---|---|---|---|---|---|
| This compound | 1H-Pyrazol-1-YL | C9H10N2O2 | 178.18 | 43–48 | 49259-03* | ¥26,100 |
| Nicotinaldehyde | None | C6H5NO | 123.11 | Not reported | N/A | Not reported |
| 5-Bromo-nicotinaldehyde | Bromo | C6H4BrNO | 202.01 | Not reported | N/A | Not reported |
| 6-(2-Furyl)nicotinaldehyde | 2-Furyl | C10H7NO2 | 173.16 | Not reported | 886851-42-9 | ¥62,500 |
| 6-(Trifluoromethyl)nicotinaldehyde | Trifluoromethyl | C7H4F3NO | 175.11 | Not reported | N/A | Not reported |
- Furyl: Electron-rich aromatic ring, conducive to π-π stacking. Bromo/Trifluoromethyl: Electron-withdrawing groups that may alter electrophilicity of the aldehyde moiety.
Price : The pyrazole derivative is significantly cheaper than the furyl analog (¥26,100 vs. ¥62,500 per gram), suggesting differences in synthetic complexity or precursor availability .
Table 2: Inhibitory Activity (Ki Values)
- Activity Trends :
- The bromo-substituted derivative exhibits a 4-fold lower potency (Ki = 0.72 µM) compared to unmodified nicotinaldehyde (Ki = 0.18 µM), likely due to steric hindrance or electronic effects .
- Pyrazole and furyl analogs lack reported activity data, but their structural features suggest divergent binding modes. The pyrazole’s hydrogen-bonding capacity could enhance target engagement, while the furyl group’s aromaticity might favor hydrophobic interactions.
Biological Activity
6-(1H-Pyrazol-1-YL)nicotinaldehyde is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a pyrazole ring attached to a nicotinaldehyde moiety. The synthesis typically involves multi-step organic reactions, starting from nicotinaldehyde and incorporating pyrazole through condensation reactions. Various solvents such as ethanol or methanol are commonly used, and reaction conditions may require heating to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial activity. A study highlighted that derivatives of pyrazole, including this compound, demonstrated effective inhibition against various fungal strains, particularly Fusarium oxysporum .
| Compound | Structure | IC50 (μg/mL) |
|---|---|---|
| 1 | ... | 110.9 |
| 2 | ... | 153.2 |
| 3 | ... | 165.1 |
| 4 | ... | 99.1 |
| 5 | ... | 114.7 |
This table summarizes the IC50 values for several tested compounds against Fusarium oxysporum, demonstrating the potential of pyrazole derivatives in antifungal applications .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer models. For instance, a related study reported that certain pyrazole derivatives exhibited growth inhibition in MDA-MB-453 cells, with GI50 values ranging from 2 to 40 μM .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the unique combination of the pyrazole ring and nicotinaldehyde moiety enhances binding affinity and specificity towards these targets.
Case Studies
Case Study: Antifungal Activity Against Fusarium oxysporum
In a controlled laboratory setting, researchers evaluated the antifungal efficacy of several pyrazole derivatives, including this compound. The study utilized a concentration of 20 mg/mL for testing and compared results against a known fungicide as a positive control. The findings indicated that the tested compound significantly inhibited fungal growth, suggesting its potential as an antifungal agent .
Case Study: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of various pyrazole-based compounds on different cancer cell lines. The results demonstrated that modifications in the chemical structure could lead to enhanced potency against specific cancer types, emphasizing the importance of structure-activity relationships in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
